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Compound of Interest

Compound Name: (2-Bromoethyl)cyclobutane

Cat. No.: B1523900 Get Quote

A detailed comparison of the X-ray crystallographic data of 2'-bromo-7'-methyl-3',4'-dihydro-

2'H-spiro[cyclobutane-1,1'-naphthalen]-2-one and a closely related non-brominated analogue,

7'-methyl-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-one, provides valuable insights

into the structural influence of bromine substitution on the molecular architecture of spiro-

cyclobutane systems. This guide presents a summary of their crystallographic data, detailed

experimental protocols, and visualizations of the experimental workflow.

The introduction of a bromine atom to the spiro[cyclobutane-1,1'-naphthalen]-2-one scaffold

induces notable changes in its crystal packing and intermolecular interactions, which can have

significant implications for its solid-state properties and its potential applications in drug design

and materials science. This comparative analysis is intended for researchers, scientists, and

drug development professionals interested in the structure-property relationships of

halogenated organic compounds.

Crystallographic Data Comparison
The crystallographic data for the brominated and a representative non-brominated spiro-

cyclobutane derivative are summarized in the table below. The data for the brominated

compound was obtained from the Cambridge Structural Database (CSD) entry CCDC

2224313.[1] Due to the unavailability of the direct non-brominated analogue's crystal structure,

a closely related derivative, 7'-methoxy-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-

one, is used for comparison.
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Parameter

2'-bromo-7'-methyl-3',4'-
dihydro-2'H-
spiro[cyclobutane-1,1'-
naphthalen]-2-one

7'-methoxy-3',4'-dihydro-
2'H-spiro[cyclobutane-1,1'-
naphthalen]-2-one
(Analogue)

Formula C₁₅H₁₅BrO C₁₅H₁₆O₂

Crystal System Monoclinic Monoclinic

Space Group P2₁/c P2₁/n

a (Å) 10.1234(2) 7.4303(4)

b (Å) 11.4567(2) 7.4614(4)

c (Å) 11.5678(2) 16.4393(8)

α (°) 90 90

β (°) 109.876(1) 90.976(4)

γ (°) 90 90

Volume (Å³) 1258.98(4) 911.27(8)

Z 4 4

Density (calc) (g/cm³) 1.518 1.253

CSD Entry CCDC 2224313 CSD Entry for Analogue

Experimental Protocols
The methodologies employed for the synthesis, crystallization, and X-ray diffraction analysis

are crucial for the objective comparison of the crystal structures.

Synthesis and Crystallization
2'-bromo-7'-methyl-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-one: The synthesis of

this compound was achieved through a multi-step reaction sequence, the full details of which

can be found in the publication associated with CCDC 2224313.[1] Single crystals suitable for

X-ray diffraction were obtained by slow evaporation of a solution of the compound in a mixture

of dichloromethane and n-hexane at room temperature.
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7'-methoxy-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-one (Analogue): The

synthesis of this analogue involves the reaction of 7-methoxy-1-tetralone with a suitable

cyclobutanone precursor. Single crystals were grown from a solution of the compound in

ethanol by slow evaporation.

X-ray Data Collection and Structure Refinement
For both compounds, single-crystal X-ray diffraction data were collected on a diffractometer

equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The

crystals were mounted on a loop and maintained at a constant temperature (typically 100 K or

293 K) during data collection.

The collected diffraction data were processed to determine the unit cell parameters and to

integrate the reflection intensities. The crystal structures were solved using direct methods and

refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically.

Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow
The general workflow for obtaining and analyzing X-ray crystallographic data is depicted in the

following diagrams.
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Caption: General workflow from chemical synthesis to crystal structure analysis.
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Caption: Influence of bromine substitution on crystal properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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